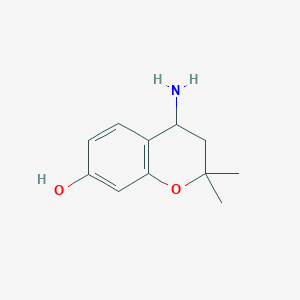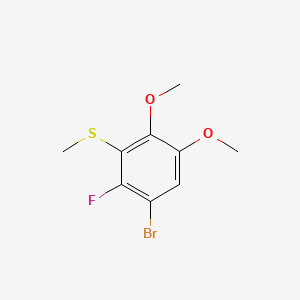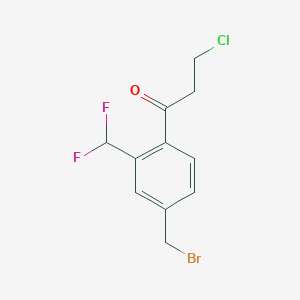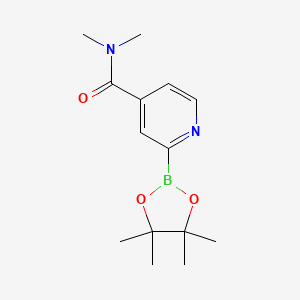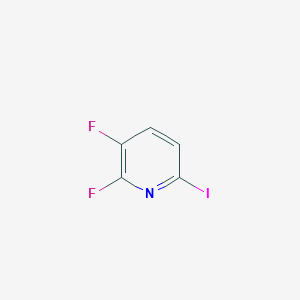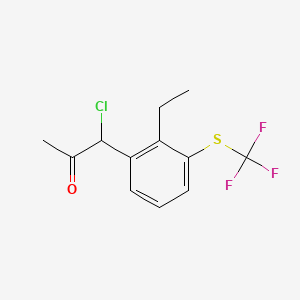
1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding amines, thioethers, or ethers.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds with enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one: Similar structure but lacks the ethyl group, which may affect its reactivity and binding properties.
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: Positional isomer with different substitution pattern on the phenyl ring, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12ClF3OS |
|---|---|
Poids moléculaire |
296.74 g/mol |
Nom IUPAC |
1-chloro-1-[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clé InChI |
VQHXSCNFAJRFEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1SC(F)(F)F)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


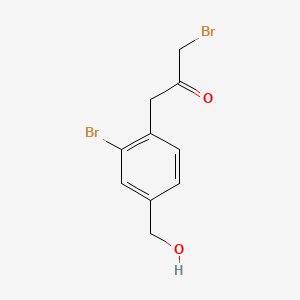
![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
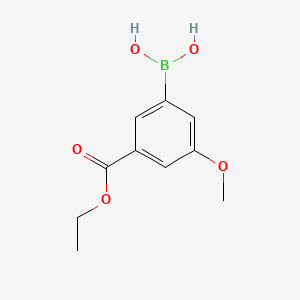
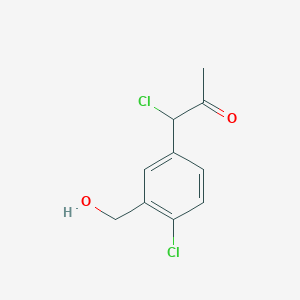
![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
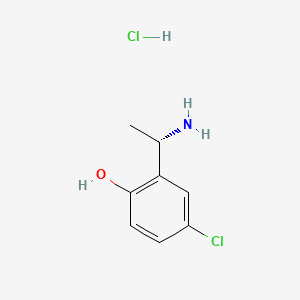
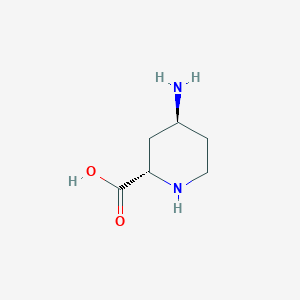
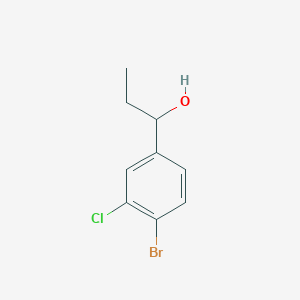
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
